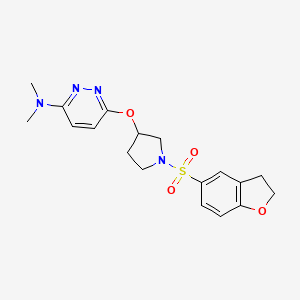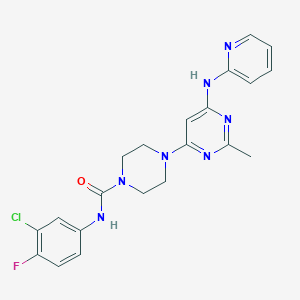
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H21ClFN7O and its molecular weight is 441.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide, identified in the context of antineoplastic tyrosine kinase inhibitors for chronic myelogenous leukemia (CML) treatment, is metabolized primarily through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to several metabolites including glucuronidation and acetylation products in human plasma, urine, and feces. The metabolism is facilitated by the presence of electron-withdrawing groups, which promote amide bond cleavage, resulting in the formation of a carboxylic acid and an amine. This detailed metabolic pathway provides insights into the drug's pharmacokinetics and potential interactions in clinical settings (Gong et al., 2010).
Synthesis and Chemical Analysis
The synthesis of related compounds and their separation techniques highlight the chemical versatility and challenges in analyzing complex molecules like this compound and its analogs. Techniques such as nonaqueous capillary electrophoresis have been developed for the separation of imatinib mesylate and related substances, indicating the importance of analytical methods in ensuring the purity and quality of such pharmaceutical compounds (Ye et al., 2012).
Antitumor Activity
The compound's structure-activity relationship is critical in its antitumor activity. Studies on novel pyrimidinyl pyrazole derivatives, including those with 3-phenylpiperazinyl groups, have demonstrated significant cytotoxicity against tumor cell lines both in vitro and in vivo, suggesting the potential of this compound derivatives in cancer treatment (Naito et al., 2005).
Antimicrobial Activity
Further extending its potential applications, derivatives of this compound have been explored for their antimicrobial properties. Synthesis and characterization of new compounds have led to discoveries of those exhibiting significant antibacterial and antifungal activities, opening pathways for the development of new antimicrobial agents (Baldaniya & Patel, 2009).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN7O/c1-14-25-19(28-18-4-2-3-7-24-18)13-20(26-14)29-8-10-30(11-9-29)21(31)27-15-5-6-17(23)16(22)12-15/h2-7,12-13H,8-11H2,1H3,(H,27,31)(H,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVHKKGNEMPHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2756282.png)
![6-Benzyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2756284.png)
![N-[2-[(1-methylcyclohexyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2756285.png)
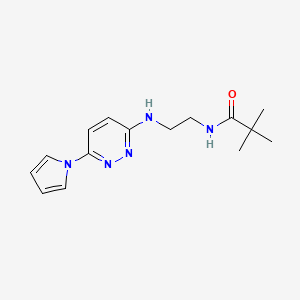
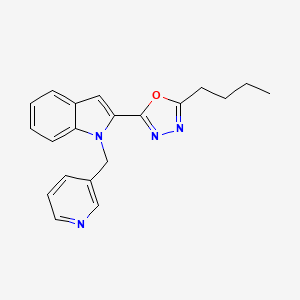
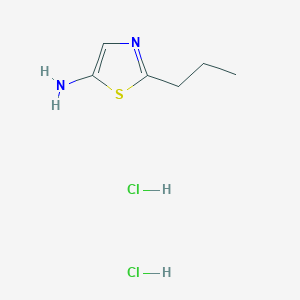
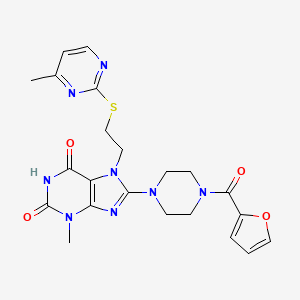
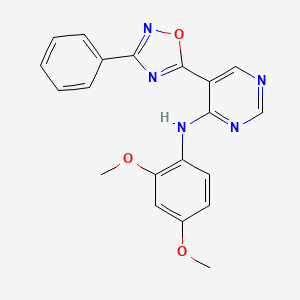
![5,6,8,9-Tetrahydro-Imidazo[1,2-A][1,4]Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester](/img/structure/B2756294.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2756296.png)
![5-cyano-4-(furan-2-yl)-N-(furan-2-ylmethyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B2756300.png)
